6-Bromo-4-chloro-5,8-difluoroquinoline

Analytical Chemistry Procurement Chemical Synthesis

This 6-bromo-4-chloro-5,8-difluoroquinoline building block enables unparalleled chemoselectivity: the 4-chloro position undergoes rapid SNAr while the 6-bromo handle allows orthogonal Pd-catalyzed cross-couplings. The 5,8-difluoro motif reinforces metabolic stability, making it ideal for late-stage functionalization in drug and agrochemical discovery. No generic analog replicates this precise reactivity vector. Achieve complex, patentable SAR libraries from a single, 98% pure intermediate.

Molecular Formula C9H3BrClF2N
Molecular Weight 278.48 g/mol
CAS No. 1699042-33-5
Cat. No. B1381399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-5,8-difluoroquinoline
CAS1699042-33-5
Molecular FormulaC9H3BrClF2N
Molecular Weight278.48 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CC(=C(C2=C1Cl)F)Br)F
InChIInChI=1S/C9H3BrClF2N/c10-4-3-6(12)9-7(8(4)13)5(11)1-2-14-9/h1-3H
InChIKeyDSGVFJQBABJWRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-chloro-5,8-difluoroquinoline (CAS 1699042-33-5): Halogenated Heterocycle for Strategic Synthesis


6-Bromo-4-chloro-5,8-difluoroquinoline is a polyhalogenated quinoline derivative with the molecular formula C9H3BrClF2N and a molecular weight of 278.48 g/mol . This compound is characterized by a unique 4,6-dihalo-substitution pattern on the quinoline core, complemented by fluorine atoms at the 5 and 8 positions [1]. It functions primarily as a versatile synthetic building block in medicinal chemistry and agrochemical discovery, where its distinct halogenation pattern is designed to enable orthogonal reactivity sequences for the introduction of molecular complexity [1].

Why 6-Bromo-4-chloro-5,8-difluoroquinoline Cannot Be Replaced by Generic Quinoline Building Blocks


Generic substitution of this specific polyhalogenated building block with other dihaloquinolines or non-fluorinated analogs is not feasible due to the profound impact of the distinct 4-chloro/6-bromo/5,8-difluoro pattern on critical physicochemical and reactivity parameters. The presence of two fluorine atoms significantly alters the electron density of the quinoline ring system, directly influencing the reactivity of the bromo and chloro leaving groups and impacting the compound's predicted boiling point and density [1]. The strategic placement of chlorine at the 4-position and bromine at the 6-position creates a specific orthogonal reactivity profile, enabling chemoselective, sequential functionalization via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions in a defined order, which is a capability not shared by regioisomeric dihaloquinolines [2]. This precise control over molecular assembly ensures a reliable path to complex, patentable chemical space that cannot be achieved with a different arrangement of substituents.

Procurement Evidence Guide: Quantified Differentiation for 6-Bromo-4-chloro-5,8-difluoroquinoline


Purchasable Purity Specification vs. Uncharacterized Comparators

The target compound, 6-bromo-4-chloro-5,8-difluoroquinoline, is available with a vendor-specified purity of NLT 98%, providing a quantitative benchmark for procurement [1]. This contrasts with a commercially available comparator, the regioisomer 4-bromo-3-chloro-5,8-difluoroquinoline (Sigma-Aldrich BBO000627), for which the supplier explicitly states no analytical data is collected and the product is sold 'as-is,' leaving its purity and identity unverified .

Analytical Chemistry Procurement Chemical Synthesis

Predicted Volatility and Handling: Impact of Fluorination vs. Non-Fluorinated Core

The predicted physical properties of the target compound suggest significant differences in handling and process design compared to a non-fluorinated, 4,6-dihaloquinoline scaffold. 6-Bromo-4-chloro-5,8-difluoroquinoline shows a predicted boiling point of 312.9±37.0 °C and a density of 1.816±0.06 g/cm3 . The base 5,8-difluoroquinoline core, without bromine and chlorine, has a measured boiling point of 241.8±20.0 °C and a density of 1.3±0.1 g/cm3 . While a direct comparator for the non-fluorinated, 4,6-dihaloquinoline is unavailable, this comparison contextualizes the impact of the 6-bromo-4-chloro substitution on the already electron-deficient fluorinated core.

Physicochemical Property Prediction Process Chemistry Chemical Handling

Orthogonal Reactivity of 4,6-Dihaloquinolines Enables Programmed Molecular Assembly

The target compound possesses a 4-chloro/6-bromo substitution pattern that allows for chemoselective, sequential functionalization. This orthogonal reactivity is not a property of all dihaloquinoline isomers, such as 3-bromo-4-chloro or 2-chloro-6-bromo regioisomers, which show different selectivity sequences [1]. The specific reactivity order, where the 4-chloro group undergoes SNAr preferentially over the 6-bromo group, enables a two-step molecular diversification protocol. This was demonstrated on the non-fluorinated analogue, 6-bromo-4-chloroquinoline, where palladium-catalyzed amination or Suzuki coupling was performed sequentially to yield 4,6-diarylaminoquinolines [1]. The electron-withdrawing effect of the 5,8-difluoro substituents on the target compound is expected to further activate the 4-chloro leaving group toward this initial SNAr step, providing an implicit class-level advantage over the non-fluorinated system.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Strategic Application Scenarios for 6-Bromo-4-chloro-5,8-difluoroquinoline


Diversification of Heterocyclic Cores in Medicinal Chemistry Libraries

The orthogonal reactivity of the 4-chloro and 6-bromo substituents, established by class-level inference from 4,6-dihaloquinoline chemistry [1], makes this compound ideal for the rapid, two-step generation of highly decorated quinoline libraries for structure-activity relationship (SAR) studies. Researchers can first exploit the more reactive 4-chloro position for SNAr with an amine, then use the 6-bromo handle for a Suzuki coupling to introduce a second vector of diversity, all from a single starting material.

Late-Stage Functionalization in Fluorinated Drug Candidate Synthesis

The 5,8-difluoro motif is a common metabolic stability handle in drug design. This building block, with its predicted high boiling point of 312.9±37.0 °C and guaranteed minimum purity of 98% [2], is suited for incorporation into late-stage synthetic routes where robust, reliable building blocks are required to avoid the introduction of impurities during the final steps of a multi-step synthesis.

Agrochemical Lead Optimization through Regioselective Cross-Coupling

The defined chemoselectivity between the heteroaryl chloride and bromide allows for the programmed synthesis of unsymmetrically substituted quinoline-based agrochemical leads. The distinct reactivity profiles of the halogens enable a convergent synthetic strategy, minimizing protection/deprotection steps and improving overall yield, a key cost-driver in agrochemical process R&D.

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